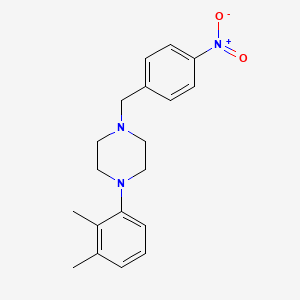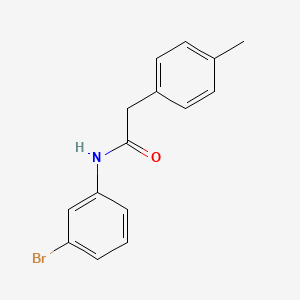
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide, commonly known as CNB-001, is a synthetic compound that has been extensively studied for its neuroprotective properties. CNB-001 has shown promising results in various preclinical models of neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Mécanisme D'action
The exact mechanism of action of CNB-001 is not fully understood. However, it is believed that CNB-001 exerts its neuroprotective effects by modulating various signaling pathways involved in neuronal survival and death. CNB-001 has been shown to activate the Akt and ERK1/2 signaling pathways, which are known to promote neuronal survival. Additionally, CNB-001 has been shown to inhibit the JNK signaling pathway, which is involved in neuronal apoptosis.
Biochemical and Physiological Effects
CNB-001 has been shown to have various biochemical and physiological effects on neuronal cells. CNB-001 has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. CNB-001 has also been shown to reduce inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, CNB-001 has been shown to reduce apoptosis by inhibiting the activation of caspase-3 and caspase-9.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CNB-001 is its neuroprotective properties. CNB-001 has been shown to protect against neuronal damage caused by various neurotoxic insults, making it a potential therapeutic agent for various neurological disorders. However, one of the limitations of CNB-001 is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of CNB-001. One potential direction is to further investigate the mechanism of action of CNB-001. Understanding the exact signaling pathways involved in CNB-001's neuroprotective effects could lead to the development of more targeted therapies for neurological disorders. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of CNB-001 in vivo. This could provide valuable information on the optimal dosing and administration of CNB-001 for therapeutic use. Additionally, further preclinical studies are needed to evaluate the efficacy of CNB-001 in various animal models of neurological disorders.
Méthodes De Synthèse
CNB-001 is synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitroaniline with 2-hydroxybenzaldehyde to form 2-(4-chloro-3-nitrophenyl)benzofuran. The resulting compound is then subjected to a reduction reaction using sodium borohydride to obtain CNB-001.
Applications De Recherche Scientifique
CNB-001 has been extensively studied for its neuroprotective properties. Preclinical studies have shown that CNB-001 has the potential to protect against neuronal damage caused by various neurotoxic insults. CNB-001 has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells, which are all key factors in the pathogenesis of neurological disorders.
Propriétés
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O4/c16-11-6-5-10(8-12(11)18(20)21)17-15(19)14-7-9-3-1-2-4-13(9)22-14/h1-8H,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVPGMLCMAXHKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(trifluoromethoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5748239.png)

![N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-thiophenecarboxamide](/img/structure/B5748245.png)
![N-[2-(4-methoxyphenyl)ethyl]-2,4-dimethylbenzamide](/img/structure/B5748252.png)
![5-methyl-N'-[(5-methyl-2-furyl)methylene]-4-phenyl-3-thiophenecarbohydrazide](/img/structure/B5748255.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B5748282.png)
![methyl 4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5748286.png)

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5748303.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-methoxybenzamide](/img/structure/B5748312.png)

![4-{[(cyclopropylmethyl)(propyl)amino]methyl}-2-methoxyphenol](/img/structure/B5748328.png)
![2-(4-ethoxyphenyl)-6-methyl-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide](/img/structure/B5748335.png)